2-Fluoro-3-methylbutan-1-amine hydrochloride
Overview
Description
2-Fluoro-3-methylbutan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C5H13ClFN. It is a derivative of butan-1-amine where a fluorine atom is substituted at the second carbon and a methyl group is attached to the third carbon. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbutan-1-amine hydrochloride typically involves the fluorination of 3-methylbutan-1-amine. One common method is the reaction of 3-methylbutan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the hazardous fluorinating agents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding fluorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols with reduced fluorine content.
Substitution: Substitution reactions can lead to the formation of various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methylbutan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. Its applications extend to various fields, including:
Chemistry: Used in the synthesis of fluorinated compounds and intermediates.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-Fluoro-3-methylbutan-1-amine hydrochloride
3-Fluoro-3-methylbutan-2-amine hydrochloride
2-Fluoro-3-methylbutan-2-amine hydrochloride
Properties
IUPAC Name |
2-fluoro-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSISBWUISBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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